molecular formula C18H20N2O B2863511 N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine CAS No. 944897-31-8

N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine

Cat. No. B2863511
CAS RN: 944897-31-8
M. Wt: 280.371
InChI Key: WVJFOQPADYCYLI-UHFFFAOYSA-N
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Description

N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine, also known as 4-MeO-DMT, is a psychoactive substance that belongs to the tryptamine family. It is a derivative of the naturally occurring compound dimethyltryptamine (DMT) and is known for its hallucinogenic properties. In recent years, there has been a growing interest in the scientific research of 4-MeO-DMT due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding leads to the activation of certain signaling pathways, resulting in the hallucinogenic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include alterations in perception, mood, and thought processes. It has been reported to induce visual hallucinations, changes in auditory perception, and a sense of connection to the environment. Physiologically, it has been found to increase heart rate and blood pressure, as well as cause pupil dilation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine in lab experiments is its potent psychoactive effects, which make it a useful tool for studying the neurobiology of perception and consciousness. However, its hallucinogenic properties can also make it difficult to control for confounding variables in experiments, and its potential for abuse and addiction must be carefully considered.

Future Directions

There are several potential future directions for research on N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders and pain. Additionally, further study of its mechanism of action could lead to a better understanding of the neurobiology of perception and consciousness. Finally, research on the potential risks and benefits of this compound use could inform public health policy and harm reduction strategies.

Synthesis Methods

The synthesis of N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine involves the reaction of 4-methoxyphenylacetone with indole-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization.

Scientific Research Applications

The scientific research on N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine is primarily focused on its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, indicating its potential use in the treatment of mood disorders. Additionally, it has been found to have analgesic properties, which could make it a useful alternative to traditional pain medications.

properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-21-16-7-5-14(6-8-16)9-11-19-13-15-3-2-4-18-17(15)10-12-20-18/h2-8,10,12,19-20H,9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJFOQPADYCYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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